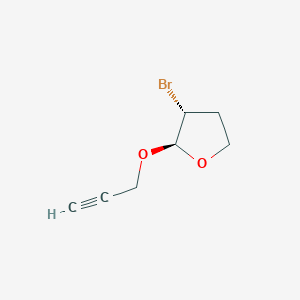

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan

Descripción

(±)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is a brominated tetrahydrofuran derivative featuring a propargyl ether substituent. Its molecular structure combines a tetrahydrofuran ring system with a bromine atom at the 3-position and a 2-propynyloxy group at the 2-position. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the propargyl group offers opportunities for click chemistry or further functionalization .

Propiedades

IUPAC Name |

(2S,3R)-3-bromo-2-prop-2-ynoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWULWFRVGOGUEH-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(CCO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@H]1[C@@H](CCO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652496 | |

| Record name | (2S,3R)-3-Bromo-2-[(prop-2-yn-1-yl)oxy]oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109789-15-3 | |

| Record name | (2S,3R)-3-Bromo-2-[(prop-2-yn-1-yl)oxy]oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of light or radical initiators (e.g., AIBN) selectively brominates THF derivatives at the 3-position. This method minimizes diastereomer formation, achieving trans:cis ratios of 4:1.

Introduction of the Propynyloxy Group

The propynyloxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution with Propargyl Alcohol

The brominated THF intermediate reacts with propargyl alcohol (HC≡CCH₂OH) under basic conditions (e.g., NaH or K₂CO₃). Polar aprotic solvents like DMF enhance nucleophilicity:

Key Parameters:

Mitsunobu Reaction for Stereochemical Retention

The Mitsunobu reaction (DEAD, PPh₃) couples propargyl alcohol to 3-bromo-THF with retention of configuration:

Advantages:

Stereochemical Control and Diastereomer Separation

The trans-configuration is thermodynamically favored due to minimized 1,3-diaxial interactions. Chiral HPLC or recrystallization resolves enantiomers:

Table 2: Chiral Resolution Methods

| Method | Stationary Phase | Mobile Phase | Resolution (Rₛ) |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol | 1.5–2.0 |

| Recrystallization | Ethyl Acetate | Hexane | N/A |

Industrial-Scale Synthesis and Process Optimization

Continuous-flow reactors enhance scalability and safety by minimizing exothermic risks. Key parameters include:

Table 3: Industrial Process Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput (kg/day) | 5–10 | 50–100 |

| Yield (%) | 70–75 | 80–85 |

| Purity (%) | 95–98 | 98–99 |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

-

Elimination Reactions: Base-mediated dehydrohalogenation forms dihydrofuran byproducts.

-

Oxymercuration: Propargyl alcohol may undergo undesired hydration in acidic conditions.

Solvent Effects

-

Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity but risk side reactions.

-

Ether Solvents (THF, DME): Balance reactivity and stability.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of tetrahydrofuran derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan typically involves:

- Bromination of Tetrahydrofuran Derivatives : The initial step involves the bromination of tetrahydrofuran derivatives using bromine in the presence of a catalyst.

- Introduction of the Propynyloxy Group : The brominated intermediate is then reacted with propargyl alcohol under basic conditions to yield the final product.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex molecules. Its unique reactivity facilitates the development of new synthetic methodologies.

- Case Study : A study demonstrated its use in synthesizing novel heterocyclic compounds that exhibit promising biological activities.

Biology

The compound is utilized as a probe in biological research to study enzyme mechanisms and interactions due to its reactive functional groups.

- Example : Research involving this compound has provided insights into the mechanisms of action of specific enzymes, aiding in drug discovery efforts.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the bromine atom and propynyloxy group can significantly influence the biological activity of these derivatives.

- Research Insight : Preliminary studies indicate that certain derivatives may exhibit anti-cancer properties, warranting further investigation into their therapeutic potential.

Industrial Applications

In industry, this compound is employed in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it an essential intermediate in industrial processes.

| Application Area | Specific Uses |

|---|---|

| Specialty Chemicals | Used as an intermediate for synthesizing agrochemicals and pharmaceuticals |

| Material Science | Potential applications in developing new polymer materials |

Mecanismo De Acción

The mechanism of action of (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The propynyloxy group can undergo oxidation or reduction, leading to the formation of different functional groups. These transformations are mediated by specific enzymes or catalysts that facilitate the reaction pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares (±)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan with structurally or functionally related compounds, leveraging data from the provided evidence and broader chemical principles.

Table 1: Comparative Analysis of Key Properties

Key Structural and Functional Differences

Substituent Effects: The bromine atom in the target compound enhances electrophilicity compared to unsubstituted THF or parent furan, enabling nucleophilic substitution or cross-coupling reactions. In contrast, the ester and isochromenone groups in the compound from confer rigidity and UV activity, making it suitable for photochemical applications . The propargyl ether group in the target compound introduces alkyne functionality, absent in THF or parent furan, which is pivotal for Huisgen cycloaddition (click chemistry).

Synthetic Complexity :

- The target compound likely requires multi-step synthesis (e.g., bromination of THF followed by propargylation), whereas the compound in was synthesized via a single-step acylation at 200°C . THF, by contrast, is produced industrially via catalytic hydrogenation of furan .

Thermal Stability :

- Parent furan (boiling point: 31°C) is highly volatile and prone to decomposition, whereas brominated derivatives like the target compound are expected to exhibit higher thermal stability due to increased molecular weight and reduced volatility.

Toxicological Profiles: While parent furan is a known carcinogen, brominated furans may present distinct hazards due to bromine’s reactivity. The propargyl group could also introduce toxicity risks, though specific data are lacking. THF, while less toxic, poses flammability risks .

Research Implications

- The target compound’s bromo-propynyloxy motif could bridge applications in medicinal chemistry (e.g., as a warhead in covalent inhibitors) and materials science (e.g., cross-linkable polymers).

- Comparative studies with THF derivatives (e.g., 3-bromo-THF) would clarify the impact of substituent placement on reactivity and stability.

Actividad Biológica

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is a compound that belongs to the furan family, which has been extensively studied for its diverse biological activities. This article presents an in-depth analysis of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a bromine atom and a propynyloxy group attached to a tetrahydrofuran ring, which contributes to its unique biological properties. The molecular formula is C₁₃H₁₅BrO₂, and it has been characterized using various analytical techniques.

Pharmacological Activities

Research indicates that compounds within the furan class exhibit a range of biological activities, including:

- Antimicrobial Activity : Furan derivatives have shown significant antibacterial effects against various pathogens. For example, studies have reported that certain furan derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) as low as 64 µg/mL .

- Anti-inflammatory Effects : Furans have been linked to anti-inflammatory properties through mechanisms such as the inhibition of nitric oxide (NO) production and modulation of inflammatory pathways involving PGE2 and lipoxygenase activity . This suggests that this compound might also exert similar effects.

- Anticancer Potential : Some studies have indicated that furan derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from furan have shown promising results against colorectal cancer cells . The specific mechanisms often involve apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many furan derivatives act as inhibitors of key enzymes involved in inflammation and microbial metabolism. For example, they may inhibit cyclooxygenase (COX) enzymes or bacterial urease, leading to reduced inflammation or bacterial growth .

- Signal Pathway Modulation : These compounds can influence various signaling pathways, such as MAPK and PPAR-γ pathways, which are crucial for regulating immune responses and cellular proliferation .

- Oxidative Stress Reduction : The antioxidant properties associated with furans suggest that they can scavenge free radicals and mitigate oxidative stress, contributing to their anti-inflammatory and anticancer effects .

Case Studies

Several studies have explored the biological activities of furan derivatives:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various furan derivatives against multiple strains of bacteria. Results showed that certain compounds exhibited superior activity compared to traditional antibiotics like tetracycline .

- Anti-inflammatory Evaluation : In vivo models demonstrated that furan derivatives could significantly reduce inflammatory markers in carrageenan-induced paw edema in rats, indicating their potential for treating inflammatory diseases .

Data Summary

| Activity Type | Description | Example Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC = 64 µg/mL against E. coli |

| Anti-inflammatory | Reduction of inflammatory markers | Significant reduction in paw edema |

| Anticancer | Cytotoxic effects on cancer cell lines | Increased apoptosis in colorectal cancer cells |

| Enzyme Inhibition | Inhibition of COX or urease | Effective against bacterial urease |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (±)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan, and how are stereochemical outcomes controlled?

- The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, bromination of tetrahydrofuran derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom at the 3-position. The trans-configuration is achieved through steric or electronic directing effects during the reaction .

- Stereochemical control may involve chiral catalysts or enantioselective reagents, though specific protocols for this compound require optimization of reaction parameters (e.g., temperature, solvent polarity) .

Q. Which spectroscopic techniques are most effective for characterizing (±)-trans-3-Bromo-THF derivatives?

- NMR spectroscopy : H and C NMR are critical for confirming regiochemistry and stereochemistry. For instance, coupling constants (e.g., ) in H NMR can distinguish trans vs. cis configurations .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for bromine-containing compounds .

- IR spectroscopy : Identifies functional groups like C-O-C (furan ring) and C≡C (propynyloxy group) .

Q. What safety precautions are necessary when handling brominated furan derivatives?

- Brominated furans may release toxic fumes (e.g., HBr) under decomposition. Use fume hoods, PPE (gloves, goggles), and inert atmospheres for reactions.

- Toxicity data for related furans (e.g., cis-2-butene-1,4-dial metabolites) suggest potential carcinogenicity; assume similar risks and follow ALARA principles .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of (±)-trans-3-Bromo-THF derivatives?

- Density Functional Theory (DFT) calculations predict transition states and regioselectivity in bromination reactions. Basis sets like aug-cc-pVTZ (for heavy atoms) and continuum solvation models improve accuracy for furan systems .

- Molecular dynamics simulations can model solvent effects on reaction pathways, aiding in solvent selection (e.g., THF vs. DCM) .

Q. What strategies resolve contradictions in regioselectivity data for brominated tetrahydrofuran derivatives?

- Comparative kinetic studies : Measure reaction rates under varying conditions (e.g., Br vs. NBS) to identify dominant mechanisms (radical vs. ionic).

- Isotopic labeling : Use O-labeled furans to trace oxygen participation in bromination pathways .

- Cross-validation : Combine experimental data (e.g., X-ray crystallography from ) with computational results to reconcile discrepancies.

Q. How do steric and electronic effects influence the reactivity of the propynyloxy group in this compound?

- The electron-rich propynyloxy group directs electrophilic attacks to specific positions. Steric hindrance from the bulky bromine atom may limit accessibility to certain reaction sites.

- Kinetic studies using substituent effects (e.g., replacing propynyloxy with methoxy) can isolate electronic contributions .

Q. What advanced purification techniques are recommended for isolating (±)-trans-3-Bromo-THF from complex mixtures?

- Chiral HPLC : Resolves enantiomers if racemization occurs during synthesis.

- Recrystallization : Optimize solvent pairs (e.g., hexane/ethyl acetate) using Hansen solubility parameters .

- Distillation : Fractional distillation under reduced pressure minimizes thermal degradation of the furan ring .

Methodological Notes

- Stereochemical Analysis : X-ray crystallography (e.g., as in ) provides definitive proof of configuration.

- Reaction Scalability : Pilot-scale reactions should prioritize inert conditions (argon/nitrogen) to prevent oxidation of the propynyloxy group .

- Data Reproducibility : Document solvent purity, catalyst lot numbers, and humidity levels, as moisture can hydrolyze brominated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.